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Compound of Interest

Compound Name: 5-(Aminomethyl)indolin-2-one

Cat. No.: B1287131 Get Quote

A comprehensive review of publicly available scientific literature and chemical databases

reveals that a specific biological target for the compound 5-(Aminomethyl)indolin-2-one has

not been identified. As a result, an assessment of its selectivity for a primary target, including a

comparison with alternative compounds, cannot be provided at this time.

The molecule 5-(Aminomethyl)indolin-2-one is commercially available and appears in

chemical catalogs. However, it is predominantly referenced as a chemical intermediate or a

structural fragment used in the synthesis of more complex molecules. The broader chemical

class of "indolin-2-one" derivatives has been explored extensively in drug discovery, and

compounds containing this core structure have been shown to target a wide array of proteins.

The Indolin-2-one Scaffold in Drug Discovery
The indolin-2-one core is a versatile scaffold that has been incorporated into numerous potent

and selective inhibitors of various protein classes. This structural motif is a key component of

several approved drugs and clinical candidates. Examples of targets for different indolin-2-one

derivatives include:

Protein Kinases: This is the most prominent class of targets for indolin-2-one derivatives.

Specific examples include:

c-Raf1 Kinase: The compound GW5074, with a distinct substitution pattern on the

indolinone core, is a known inhibitor of c-Raf1 kinase.
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Aurora B Kinase: Certain indolin-2-one derivatives have been developed as selective

inhibitors of Aurora B kinase, a key regulator of cell division.

Polo-like Kinase 4 (PLK4): This kinase, involved in centriole duplication, has also been

targeted by compounds containing the indolin-2-one structure.

Phosphoinositide 3-kinase (PI3K): The pyrrolo[2,1-f][1][2][3]triazine class of PI3K inhibitors

incorporates a related structural element.

Other Enzymes:

5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH): Dual inhibitors of these

enzymes, which are involved in inflammatory pathways, have been developed from an

indoline-based scaffold.

Challenges in Assessing Selectivity Without a
Defined Target
The process of assessing a compound's selectivity is fundamentally dependent on having a

well-defined primary biological target. The standard experimental workflow involves:

Primary Target Identification: Determining the specific protein (e.g., an enzyme or receptor)

with which the compound interacts to elicit its primary biological effect.

On-Target Potency Measurement: Quantifying the compound's activity against its primary

target, typically expressed as an IC50, EC50, or Ki value.

Off-Target Profiling: Screening the compound against a panel of other related and unrelated

proteins to identify potential off-target interactions.

Selectivity Calculation: Comparing the on-target potency with the off-target activity to

determine the selectivity ratio.

Without the initial step of identifying the primary target for 5-(Aminomethyl)indolin-2-one, the

subsequent steps in the selectivity assessment workflow cannot be performed.
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To enable a selectivity assessment of 5-(Aminomethyl)indolin-2-one, the following research

would be necessary:

Target Identification Studies: A systematic screening of the compound against various

biological targets would be required. This could involve techniques such as affinity

chromatography, chemical proteomics, or broad panel screening assays.

Mechanism of Action Studies: Once a potential target is identified, further experiments would

be needed to confirm the interaction and elucidate the compound's mechanism of action.

In conclusion, while the indolin-2-one scaffold is of significant interest in medicinal chemistry,

the specific compound 5-(Aminomethyl)indolin-2-one is not sufficiently characterized in the

scientific literature to allow for a meaningful analysis of its target selectivity. Researchers

interested in this molecule would first need to undertake foundational studies to identify and

validate its primary biological target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1287131?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

